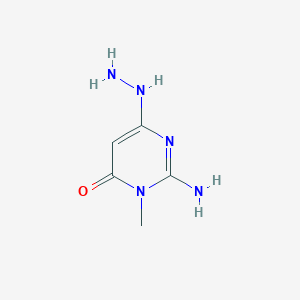
Cyclopropyltriphenylphosphonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyltriphenylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C21H20BF4P. It is a phosphonium salt that contains a cyclopropyl group attached to a triphenylphosphonium moiety, with tetrafluoroborate as the counterion. This compound is known for its stability and utility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyltriphenylphosphonium tetrafluoroborate can be synthesized through the reaction of cyclopropyl bromide with triphenylphosphine in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction typically proceeds as follows:
- Cyclopropyl bromide reacts with triphenylphosphine in an aprotic solvent such as dichloromethane or acetonitrile.
- A base, such as sodium carbonate or potassium carbonate, is added to neutralize the hydrogen bromide formed during the reaction.
- Tetrafluoroboric acid is then added to the reaction mixture to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyltriphenylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyclopropyl group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation to form phosphine oxides.
Reduction Reactions: Reduction of the phosphonium salt can lead to the formation of phosphines.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Substituted cyclopropyltriphenylphosphonium salts.
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and cyclopropyl derivatives.
Scientific Research Applications
Cyclopropyltriphenylphosphonium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is employed in studies involving phosphonium salts and their interactions with biological molecules.
Medicine: Research into the potential therapeutic applications of phosphonium salts includes their use as mitochondrial targeting agents.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of cyclopropyltriphenylphosphonium tetrafluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium group can stabilize positive charges, making it a useful intermediate in organic synthesis. Additionally, the compound’s ability to target mitochondria is attributed to the lipophilic nature of the triphenylphosphonium moiety, which facilitates its accumulation in the mitochondrial membrane.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphonium bromide: Similar structure but with bromide as the counterion.
Cyclopropyltriphenylphosphonium chloride: Similar structure but with chloride as the counterion.
Aryltrimethylammonium tetrafluoroborates: Similar tetrafluoroborate salts with different organic groups.
Uniqueness
Cyclopropyltriphenylphosphonium tetrafluoroborate is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and stability compared to other phosphonium salts. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C21H20BF4P |
|---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
cyclopropyl(triphenyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C21H20P.BF4/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;2-1(3,4)5/h1-15,21H,16-17H2;/q+1;-1 |
InChI Key |
HXHJZJGVNCEUGZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



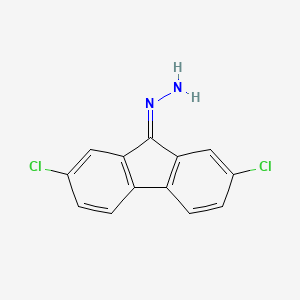
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
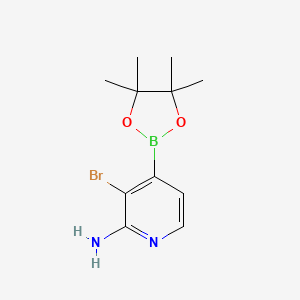

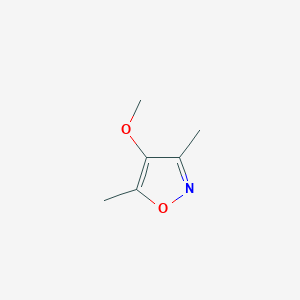
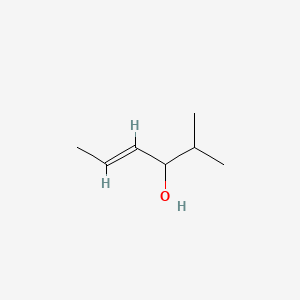
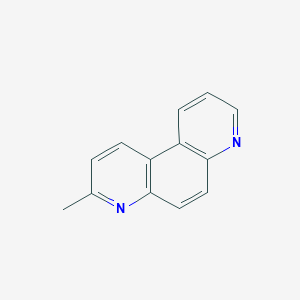

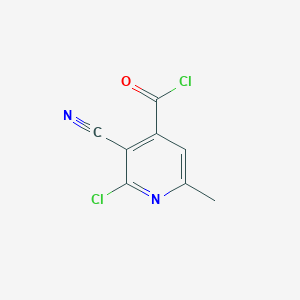
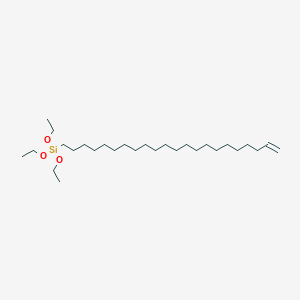
![Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate](/img/structure/B13123435.png)

